molecular formula C18H17N3O4 B14763919 Pomalidomide-5'-C3-alkyne

Pomalidomide-5'-C3-alkyne

Cat. No.: B14763919
M. Wt: 339.3 g/mol
InChI Key: JDLPLQVPRBJIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-5'-C3-alkyne is a chemically modified derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound features an alkyne group (-C≡CH) introduced at the 5' position of the phthalimide ring via a three-carbon (C3) linker. This structural modification is designed to enable click chemistry applications, such as covalent conjugation with azide-containing biomolecules (e.g., proteins, antibodies, or fluorescent probes) for targeted drug delivery or molecular tracking in research settings .

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione

InChI

InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23)

InChI Key

JDLPLQVPRBJIQV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Catalysts: Copper(I) bromide for CuAAC reactions

Major Products

The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pomalidomide-5'-C3-alkyne with structurally and functionally related compounds, including pomalidomide derivatives, impurities, and analogs like lenalidomide.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight CAS No. Key Functional Groups/Modifications
This compound Not provided Not provided Not provided Alkyne group at 5' position, C3 linker
Pomalidomide C₁₃H₁₁N₃O₄ 273.25 19171-19-5 Phthalimide, glutarimide
Pomalidomide Impurity 4 C₅H₁₀N₂O₃ 146.15 585-21-7 Smaller backbone; lacks phthalimide ring
Pomalidomide Impurity 5 C₁₃H₉N₃O₆ 303.23 19171-18-7 Oxidized phthalimide ring
5-Hydroxy Lenalidomide C₁₃H₁₃N₃O₄ 275.26 1421593-78-3 Hydroxyl group at 5' position

Key Comparisons

Structural Modifications :

  • This compound vs. Pomalidomide : The alkyne group in the former replaces hydrogen at the 5' position, enabling bioorthogonal chemistry. This contrasts with the unmodified phthalimide ring in pomalidomide, which is critical for CRBN binding .
  • This compound vs. 5-Hydroxy Lenalidomide : Both compounds feature a 5' substitution (alkyne vs. hydroxyl), but lenalidomide derivatives generally exhibit reduced CRBN-binding affinity compared to pomalidomide analogs, impacting therapeutic potency .

Pharmacological Activity :

  • Pomalidomide and its derivatives (e.g., Pomalidomide M10/M11) are optimized for proteolysis-targeting chimera (PROTAC) applications due to their high CRBN affinity. In contrast, impurities like Pomalidomide Impurity 4 (MW 146.15) lack the phthalimide ring necessary for this interaction, rendering them pharmacologically inactive .

Research Findings

  • CRBN Binding : Modifications at the 5' position (e.g., hydroxyl, alkyne) reduce CRBN-binding efficiency compared to unmodified pomalidomide, as seen in lenalidomide derivatives .
  • Stability : Alkyne-containing derivatives like this compound may exhibit enhanced stability in biological systems compared to hydroxylated analogs, which are prone to metabolic oxidation .

Limitations

The evidence lacks direct data on this compound’s pharmacokinetics or efficacy. Comparisons are inferred from structural analogs and impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.